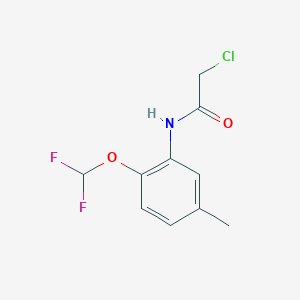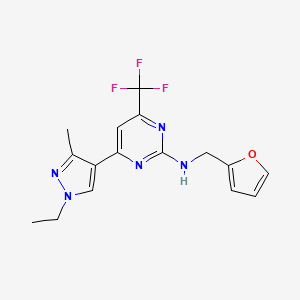
2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a chemical compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The reaction conditions often include the use of chlorinating agents, fluorinating agents, and methoxylating agents under controlled temperatures and pressures to ensure the correct placement of each functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.
Scientific Research Applications
2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with different substituents on the phenyl ring, such as:
- 2-Chloro-N-(2-methoxy-5-methyl-phenyl)-acetamide
- 2-Chloro-N-(2-difluoromethoxy-4-methyl-phenyl)-acetamide
Uniqueness
The uniqueness of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both chlorine and fluorine atoms, along with the methoxy group, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H10ClF2NO2 |
|---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
2-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]acetamide |
InChI |
InChI=1S/C10H10ClF2NO2/c1-6-2-3-8(16-10(12)13)7(4-6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15) |
InChI Key |
IDCKAAUXELFYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10920444.png)
![N-(3-chloro-4-fluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10920445.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10920454.png)
![N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10920462.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10920463.png)
![6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920472.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B10920478.png)
![6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B10920481.png)
![Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10920487.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920490.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10920497.png)
![1-benzyl-2,3-dimethyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide](/img/structure/B10920500.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10920502.png)

